molecular formula C17H17NO B14390619 Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone CAS No. 89442-75-1

Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone

Cat. No.: B14390619
CAS No.: 89442-75-1
M. Wt: 251.32 g/mol
InChI Key: GJJVVWQYMGTABH-UHFFFAOYSA-N
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Description

Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone is a complex organic compound featuring a pyrrolizine core with a phenyl group and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrolizine derivative with a phenyl ketone under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolizine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A simpler ketone with a phenyl group.

    Cinnamyl alcohol: Contains a phenyl and a propenyl group but lacks the pyrrolizine core.

    Imidazole derivatives: Share some structural similarities but differ in their core heterocyclic structure.

Uniqueness

Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone is unique due to its combination of a pyrrolizine core with a phenyl and a prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89442-75-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

phenyl-(7-prop-2-enyl-6,7-dihydro-5H-pyrrolizin-3-yl)methanone

InChI

InChI=1S/C17H17NO/c1-2-6-13-11-12-18-15(13)9-10-16(18)17(19)14-7-4-3-5-8-14/h2-5,7-10,13H,1,6,11-12H2

InChI Key

GJJVVWQYMGTABH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCN2C1=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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